![molecular formula C12H11NO2 B1322880 [3-(Pyridin-2-yloxy)phenyl]methanol CAS No. 869901-22-4](/img/structure/B1322880.png)
[3-(Pyridin-2-yloxy)phenyl]methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“[3-(Pyridin-2-yloxy)phenyl]methanol”, also known as PYPM, is an organic compound with the molecular formula C12H11NO2 and a molecular weight of 201.22 . It has gained recent interest due to its potential applications in various fields of research and industry.
Molecular Structure Analysis
The InChI code for “[3-(Pyridin-2-yloxy)phenyl]methanol” is 1S/C12H11NO2/c14-9-10-4-3-5-11(8-10)15-12-6-1-2-7-13-12/h1-8,14H,9H2 . This code provides a specific string of characters that represent the molecular structure of the compound.Chemical Reactions Analysis
The specific chemical reactions involving “[3-(Pyridin-2-yloxy)phenyl]methanol” are not explicitly mentioned in the available resources .Physical And Chemical Properties Analysis
“[3-(Pyridin-2-yloxy)phenyl]methanol” is a powder at room temperature . More detailed physical and chemical properties can be found in the Safety Data Sheet (SDS) provided by the manufacturer .Wissenschaftliche Forschungsanwendungen
Antimicrobial Activity
[3-(Pyridin-2-yloxy)phenyl]methanol derivatives have been synthesized and exhibited significant antimicrobial activity. One study synthesized a series of derivatives and found that they showed good activity comparable with standard drugs like ciprofloxacin and fluconazole, especially those containing a methoxy group (Kumar et al., 2012).
Chemical Reactions and Synthesis
This compound has been used as a reagent in the reduction of nitro aromatic compounds. For instance, (2-pyridyl)phenyl methanol was able to act as a hydrogen donor towards nitro aromatic and heteroaromatic compounds (Giomi et al., 2011). In another study, it was used to produce enantiomerically pure (S)-phenyl(pyridin-2-yl)methanol, an analgesic, in a biocatalytic process (Şahin et al., 2019).
Theoretical Studies and Analysis
Theoretical studies have been conducted to understand the properties of derivatives of [3-(Pyridin-2-yloxy)phenyl]methanol. For example, a DFT study was carried out to analyze the (RS)-(3-bromophenyl)(pyridine-2yl)methanol and its molecular properties (Trivedi, 2017).
Surface Enhanced Raman Scattering (SERS) Analysis
The compound and its isomers have been investigated using SERS to understand their adsorption properties on different metal surfaces. This study provides insights into the molecular structure and reactivity (Pięta et al., 2015).
Optical Properties and Material Synthesis
Derivatives of [3-(Pyridin-2-yloxy)phenyl]methanol have been used in synthesizing materials with unique optical properties. For example, a series of compounds were synthesized and their absorption and fluorescence spectra showed a significant Stokes' shift, indicating potential applications in materials science (Volpi et al., 2017).
Safety And Hazards
“[3-(Pyridin-2-yloxy)phenyl]methanol” is labeled with the GHS07 pictogram, indicating that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, using only outdoors or in a well-ventilated area, wearing protective gloves/protective clothing/eye protection/face protection, and more .
Eigenschaften
IUPAC Name |
(3-pyridin-2-yloxyphenyl)methanol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO2/c14-9-10-4-3-5-11(8-10)15-12-6-1-2-7-13-12/h1-8,14H,9H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXCKKTGCZQDZBY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)OC2=CC=CC(=C2)CO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30630410 |
Source


|
| Record name | {3-[(Pyridin-2-yl)oxy]phenyl}methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30630410 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.22 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[3-(Pyridin-2-yloxy)phenyl]methanol | |
CAS RN |
869901-22-4 |
Source


|
| Record name | {3-[(Pyridin-2-yl)oxy]phenyl}methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30630410 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

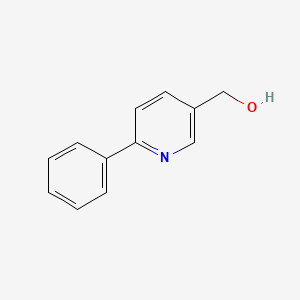
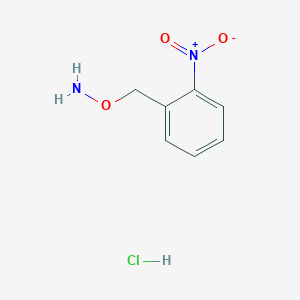
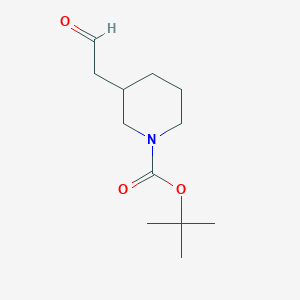
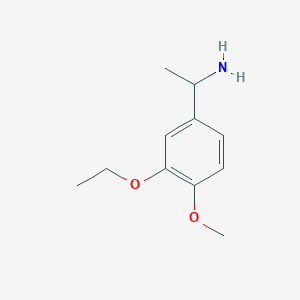
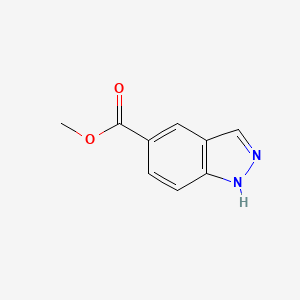

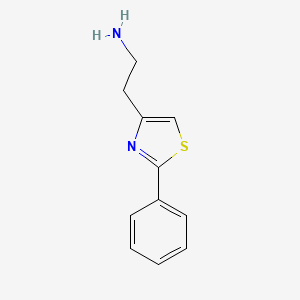

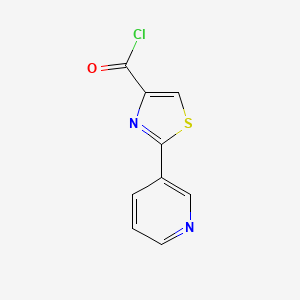


![Imidazo[1,2-A]pyrimidin-7-amine](/img/structure/B1322835.png)

![N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]ethanamine](/img/structure/B1322838.png)